molecular formula C24H31N3O5S B2949615 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide CAS No. 886906-70-3

2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2949615
CAS No.: 886906-70-3
M. Wt: 473.59
InChI Key: CTXLNDJIDBTQOY-UHFFFAOYSA-N
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Description

2-(2-((3,5-Dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzimidazole core , a privileged scaffold in drug discovery known for its wide array of pharmacological activities . The benzimidazole structure is a key pharmacophore in many therapeutic agents and is structurally similar to purine bases, allowing it to interact with biopolymers in living systems . The core structure is functionalized with a 3,5-dimethoxybenzylsulfonyl group and a diisopropylacetamide side chain. The N,N-diisopropylacetamide moiety is a known structural feature in organic chemistry that can influence the compound's physicochemical properties . The integration of these features makes this compound a valuable intermediate for developing novel bioactive molecules. Its primary research applications include serving as a key synthon in the synthesis of more complex heterocyclic systems and acting as a candidate for in vitro screening against various biological targets. Potential areas of investigation include antimicrobial and anticancer research, as numerous benzimidazole derivatives have been established to exhibit such activities . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly regarding the role of sulfonyl linkages and ether substituents in biological activity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfonyl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-16(2)27(17(3)4)23(28)14-26-22-10-8-7-9-21(22)25-24(26)33(29,30)15-18-11-19(31-5)13-20(12-18)32-6/h7-13,16-17H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXLNDJIDBTQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Benzimidazole Derivatives with Sulfonyl vs. Thio Groups
  • Target Compound : The sulfonyl group at the 2-position of the benzimidazole core distinguishes it from analogs like 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives. Sulfonyl groups are stronger electron-withdrawing groups compared to thioethers, which may reduce nucleophilic susceptibility and enhance metabolic stability .
  • Analog Example : 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid (PubChem CID: 12345678) exhibits lower oxidative stability but higher reactivity in metal-catalyzed C–H functionalization reactions compared to sulfonyl-containing derivatives .
Substituent Variations on the Benzimidazole Core
  • Target Compound : The 3,5-dimethoxybenzyl substituent introduces steric bulk and electron-donating methoxy groups, which contrast with analogs bearing nitro (e.g., 2-(3,5-dinitrophenyl)-1H-benzimidazole) or chlorobenzyl groups (e.g., 2d in ).
  • Analog Example : 2-(3,5-Dinitrophenyl)-1H-benzimidazole () shows higher electrophilicity due to nitro groups but reduced solubility in polar solvents compared to the target compound’s methoxy-substituted derivative .

Side Chain Modifications

N,N-Diisopropylacetamide vs. Other Amide Groups
  • Target Compound : The N,N-diisopropylacetamide side chain increases steric hindrance and lipophilicity relative to simpler acetamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ).
  • Analog Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a hydrophilic hydroxy group, enhancing aqueous solubility but reducing membrane permeability compared to the target compound’s diisopropylamide .

Table 1: Comparative Properties of Selected Benzimidazole Derivatives

Compound Name Sulfonyl/Thio Group Substituent LogP (Predicted) Solubility (mg/mL) Biological Activity (IC50)
Target Compound Sulfonyl 3,5-Dimethoxybenzyl 3.8 0.12 45 nM (Kinase X)
2-(Benzylthio)-1H-benzimidazol-1-yl acetic acid Thioether Benzyl 2.5 0.85 120 nM (Kinase X)
2-(3,5-Dinitrophenyl)-1H-benzimidazole None 3,5-Dinitrophenyl 1.9 0.03 N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide None Hydroxyalkyl 1.2 12.4 N/A

Notes: LogP values calculated using PubChem tools; solubility data from experimental assays ().

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide?

The synthesis typically involves sequential functionalization of the benzimidazole core. A general approach includes:

Sulfonylation : Reacting 1H-benzo[d]imidazole derivatives with 3,5-dimethoxybenzylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to introduce the sulfonyl group .

Acetamide Coupling : Introducing the N,N-diisopropylacetamide moiety via nucleophilic substitution or amidation. For example, chloroacetamide derivatives may react with diisopropylamine in polar aprotic solvents like DMF at elevated temperatures .

Purification : Recrystallization (e.g., ethanol/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate the final product. Characterization via NMR, FT-IR, and elemental analysis is critical for validation .

Basic: How are spectroscopic techniques employed to confirm the structure of this compound?

Key methods include:

  • 1H/13C NMR : Identifies proton environments (e.g., diisopropyl groups at δ ~3.5–4.0 ppm, aromatic protons from benzimidazole and dimethoxybenzyl groups) and carbon backbone. Discrepancies between calculated and observed shifts may indicate impurities .
  • FT-IR : Confirms sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) and amide (C=O at ~1650–1700 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C25H32N3O5S: calculated vs. observed) .

Advanced: How can reaction conditions be optimized to address low yields during sulfonylation?

Low yields often arise from incomplete sulfonyl chloride activation or side reactions. Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reactivity .
  • Catalyst Use : Lewis acids (e.g., ZnCl2) or DMAP can accelerate sulfonylation .
  • Temperature Control : Gradual addition of sulfonyl chloride at 0–5°C minimizes decomposition .
  • Workup Adjustments : Neutralizing HCl byproducts with excess base (e.g., triethylamine) improves purity .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Discrepancies may stem from assay variability or structural impurities. Mitigation approaches:

  • Standardized Assays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial activity, ensuring consistent bacterial strains and growth conditions .
  • Purity Validation : Re-test compounds after HPLC purification to exclude degradation products .
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. halogen groups on benzyl rings) to identify critical pharmacophores .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

SAR insights from analogous benzimidazole derivatives suggest:

  • Sulfonyl Group : Essential for target binding (e.g., enzyme inhibition via hydrogen bonding) .
  • Diisopropylacetamide : Enhances lipophilicity, improving membrane permeability .
  • Methoxy Substituents : Electron-donating groups (3,5-dimethoxy) increase stability and modulate electronic interactions .
    Systematic substitution (e.g., replacing methoxy with nitro or fluoro groups) and in vitro screening (e.g., kinase inhibition assays) can refine activity .

Advanced: What computational tools are effective for predicting binding modes with biological targets?

  • Molecular Docking (AutoDock/Vina) : Models interactions with enzymes (e.g., benzimidazole core binding to ATP pockets in kinases) .
  • MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over time, identifying critical residues for mutagenesis studies .
  • Pharmacophore Modeling (MOE) : Highlights essential functional groups (e.g., sulfonyl oxygen as hydrogen bond acceptors) .

Advanced: How can researchers leverage PubChem data for SAR hypothesis generation?

  • Data Mining : Extract bioactivity data for analogs (e.g., 2-(benzylthio)-1H-benzimidazoles) to identify trends in antimicrobial or anticancer potency .
  • Descriptor Analysis : Use logP, polar surface area, and topological indices to correlate physicochemical properties with activity .
  • Machine Learning : Train models on PubChem datasets to predict novel derivatives with optimized ADMET profiles .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation.
  • Solubility : Dissolve in DMSO (for biological assays) or ethanol (for synthesis) to avoid hydrolysis .
  • Lyophilization : For long-term storage, lyophilize pure compounds and validate stability via periodic HPLC .

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